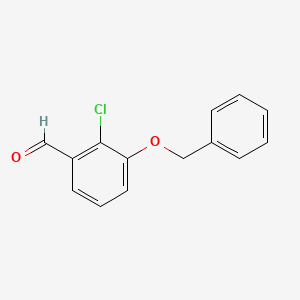

3-(Benzyloxy)-2-chlorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCVVBJOXNIVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Versatile Scaffold for Chemical Innovation

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(Benzyloxy)-2-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

3-(Benzyloxy)-2-chlorobenzaldehyde is an aromatic organic compound distinguished by a unique trifecta of functional groups: a reactive aldehyde, an electron-withdrawing ortho-chlorine atom, and a sterically influential meta-benzyloxy group.[1] This specific substitution pattern makes it a valuable and versatile intermediate in the field of organic synthesis.[1] Its molecular architecture serves as a foundational scaffold for constructing more complex molecules, with significant potential applications in medicinal chemistry for the development of novel therapeutic agents and in materials science.[1] The interplay between its functional groups governs its reactivity and provides multiple avenues for synthetic modification, making a thorough understanding of its properties essential for its effective application.

Physicochemical and Spectroscopic Properties

The properties of 3-(Benzyloxy)-2-chlorobenzaldehyde are summarized below. While experimental data for certain physical properties like melting point and specific solubility are not widely published, reasonable estimations can be derived from its structure and data from analogous compounds.

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-3-(phenylmethoxy)benzaldehyde | [1] |

| CAS Number | 1234323-23-9 | [1][2][3] |

| Molecular Formula | C₁₄H₁₁ClO₂ | [1][2][3] |

| Molecular Weight | 246.69 g/mol | [1][2][3] |

| Physical Form | Solid | [3] |

| Purity | ≥95% | [3] |

| Melting Point | Data not available. For context, the related isomer 4-(benzyloxy)-3-chlorobenzaldehyde melts at 89-91°C.[2][4] | |

| Solubility | Data not available. Expected to have low solubility in water but good solubility in common organic solvents like dichloromethane (DCM), ethyl acetate, acetone, and dimethylformamide (DMF) due to the benzyloxy group.[1][2] | |

| Storage | Store in a refrigerator, in a cool, dry, well-ventilated place. | [2][3] |

Synthesis and Purification: A Two-Step Approach

The most logical and field-proven route to synthesize 3-(Benzyloxy)-2-chlorobenzaldehyde is a two-step process. First, the phenolic precursor, 2-chloro-3-hydroxybenzaldehyde, is synthesized. This is followed by a classic Williamson ether synthesis to introduce the benzyl protective group.

Caption: Synthetic workflow for 3-(Benzyloxy)-2-chlorobenzaldehyde.

Protocol 1: Synthesis of Precursor 2-Chloro-3-hydroxybenzaldehyde

This protocol is adapted from the Reimer-Tiemann formylation of o-chlorophenol.[5] The reaction introduces an aldehyde group onto the phenol ring, though it often yields a mixture of isomers requiring careful purification.

Methodology:

-

Reaction Setup: In a 3-L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, warm a solution of sodium hydroxide (266 g, 6.65 mol) in 1000 mL of water to 60°C.

-

Addition of Phenol: Add o-chlorophenol (126 g, 0.98 mol) to the flask. It should dissolve completely.

-

Addition of Chloroform: Slowly add chloroform (262 g, 2.20 mol) via the addition funnel over a period of one hour, maintaining the temperature at 60°C.

-

Reaction: After the addition is complete, continue stirring at 60°C for two hours, then increase the temperature to 80°C and stir for an additional 16 hours.

-

Work-up:

-

Allow excess chloroform to distill off.

-

Cool the reaction mixture and acidify with 6 N sulfuric acid until the solution is acidic.

-

Perform a steam distillation to isolate the volatile aldehyde products.

-

-

Extraction and Purification:

-

Extract the entire distillate (approx. 6 L) with diethyl ether.

-

Dry the combined ether extracts over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

-

The resulting oil will be a mixture of isomers. The desired 2-chloro-3-hydroxybenzaldehyde can be separated from other isomers like 3-chloro-4-hydroxybenzaldehyde by column chromatography on silica gel. The reported melting point of the purified product is in the range of 51-53°C.[5]

-

Protocol 2: Synthesis of 3-(Benzyloxy)-2-chlorobenzaldehyde via Williamson Ether Synthesis

This Sₙ2 reaction is a robust method for forming ethers from a deprotonated alcohol (or phenol) and a primary alkyl halide.[6][7]

Causality Behind Experimental Choices:

-

Base: Potassium carbonate (K₂CO₃) is chosen as a mild, solid base. It is strong enough to deprotonate the phenol but is less harsh than hydroxides, minimizing side reactions. It is also easily filtered off after the reaction.[8]

-

Solvent: Acetone or Dimethylformamide (DMF) are excellent polar aprotic solvents for Sₙ2 reactions. They solvate the cation (K⁺) effectively, leaving a highly reactive "naked" phenoxide nucleophile, thereby accelerating the reaction.[9]

-

Alkylating Agent: Benzyl bromide is a highly reactive primary halide, ideal for Sₙ2 reactions, as it is not sterically hindered and the bromide is an excellent leaving group.[6]

Methodology:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloro-3-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and dry acetone (or DMF) to create a ~0.5 M solution.

-

Addition of Reagent: Add benzyl bromide (1.1 eq) to the stirring suspension.

-

Reaction: Heat the mixture to reflux (for acetone, ~56°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

-

Rinse the filter cake with a small amount of acetone.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M NaOH (to remove any unreacted starting material), water, and saturated NaCl (brine).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The final product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield a pure solid.

-

Spectroscopic Characterization Profile (Predicted)

Structural confirmation relies on a combination of spectroscopic techniques. Below is an expert analysis of the expected spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Aldehyde Proton (1H): This will be the most downfield signal, appearing as a singlet (s) between δ 9.8-10.2 ppm . Its deshielded nature is due to the electron-withdrawing carbonyl group and the anisotropic effect of the benzene ring.

-

Aromatic Protons (8H total):

-

Benzaldehyde Ring (3H): These protons will appear as a complex multiplet system between δ 7.2-7.8 ppm . The proton ortho to the aldehyde and chloro group will likely be the most downfield of this set.

-

Benzyl Ring (5H): These five protons will appear in the typical aromatic region, likely between δ 7.3-7.5 ppm , as a multiplet (m).

-

-

Methylene Protons (2H): The two protons of the -O-CH₂- group will appear as a sharp singlet (s) around δ 5.1-5.3 ppm .

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Carbonyl Carbon (C=O): Highly deshielded, this signal will appear around δ 190-192 ppm .[10]

-

Aromatic Carbons (12C):

-

Methylene Carbon (-O-CH₂-): This signal is expected in the aliphatic region, around δ 70-72 ppm .

Infrared (IR) Spectroscopy

-

C=O Stretch (Aldehyde): A very strong and sharp absorption band is expected at ~1700-1715 cm⁻¹ .[1]

-

C-O-C Stretch (Ether): A strong absorption band will appear in the fingerprint region, typically around 1250-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric).

-

Aromatic C=C Stretch: Medium to weak bands will appear in the 1600-1450 cm⁻¹ region.

-

C-H Stretch (Aromatic & Aldehyde): Signals will appear just above 3000 cm⁻¹ for aromatic C-H and around 2850-2750 cm⁻¹ for the aldehyde C-H.

-

C-Cl Stretch: A medium to strong band is expected in the 800-600 cm⁻¹ region.

Chemical Reactivity and Applications

The reactivity of 3-(Benzyloxy)-2-chlorobenzaldehyde is dictated by the electrophilic aldehyde group, which is activated by the electron-withdrawing effect of the ortho-chlorine atom.

Caption: Key reactive sites on 3-(Benzyloxy)-2-chlorobenzaldehyde.

-

Nucleophilic Addition: The primary reaction pathway is nucleophilic addition to the carbonyl carbon. This allows for the synthesis of secondary alcohols (via reduction with agents like NaBH₄), cyanohydrins, and imines.

-

Condensation Reactions: It can readily participate in condensation reactions such as the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions to form alkenes.

-

Debenzylation: The benzyloxy group serves as a robust protecting group for the phenol. It can be cleaved under various conditions, most commonly via catalytic hydrogenation (H₂, Pd/C), to reveal the free hydroxyl group, enabling further functionalization at that site.

-

Aromatic Substitution: The existing substituents direct further electrophilic aromatic substitution, although the aldehyde group is deactivating.

These reactive handles make the molecule an excellent starting point for building libraries of compounds in drug discovery programs, where the core can be elaborated to probe structure-activity relationships.

Safety and Handling

As a laboratory chemical, 3-(Benzyloxy)-2-chlorobenzaldehyde must be handled with appropriate care.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Code | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

Source:[3]

Self-Validating Safety Protocol:

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid contact with skin and eyes. Avoid generating dust.

-

Storage: Keep the container tightly closed and store in a refrigerator as recommended.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

References

-

PrepChem. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. [Link]

-

Williamson Ether Synthesis Lab Procedure. (n.d.). Williamson Ether Synthesis. [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

-

Supporting Information for Organic Letters. (2017). General procedure and compound data. [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

PubChem. (n.d.). 3-Chlorobenzaldehyde. [Link]

-

Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. [Link]

-

Wikipedia. (n.d.). 2-Chlorobenzaldehyde. [Link]

-

Organic Syntheses. (n.d.). 2,2'-DICHLORO-α,α'-EPOXYBIBENZYL. [Link]

-

PrepChem. (n.d.). Preparation of 2-chlorobenzaldehyde. [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]

-

SpectraBase. (n.d.). Benzaldehyde, 4-(3-chlorobenzyloxy)-3-ethoxy- - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. (n.d.). 3-Benzyloxy-benzaldehyde. [Link]

-

SpectraBase. (n.d.). 3-Chlorobenzaldehyde - Optional[13C NMR] - Chemical Shifts. [Link]

-

Ataman Kimya. (n.d.). ORTHO CHLORO BENZALDEHYDE. [Link]

- Google Patents. (1971). US3624157A - Process for preparing ortho-chlorobenzaldehyde.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. 3-(Benzyloxy)-2-chlorobenzaldehyde | 1234323-23-9 [sigmaaldrich.com]

- 4. 4-(BENZYLOXY)-3-CHLOROBENZALDEHYDE CAS#: 66422-84-2 [m.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 4-Chlorobenzaldehyde(104-88-1) 13C NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to 3-(Benzyloxy)-2-chlorobenzaldehyde: A Versatile Scaffold for Chemical Innovation

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel chemical entities. 3-(Benzyloxy)-2-chlorobenzaldehyde, identified by its CAS number 1234323-23-9, has emerged as a compound of significant interest. Its unique trifunctional architecture—a reactive aldehyde, a sterically influencing chlorine atom, and a labile benzyloxy protecting group—positions it as a versatile building block for the synthesis of complex molecules.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, exploring the synthesis, properties, reactivity, and potential applications of this valuable compound. The strategic placement of its functional groups allows for a diverse range of chemical transformations, making it a precursor for various organic syntheses.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Quantitative Data Summary

| Property | Value | Source/Method |

| CAS Number | 1234323-23-9 | N/A |

| Molecular Formula | C₁₄H₁₁ClO₂ | [2] |

| Molecular Weight | 246.69 g/mol | [1][2] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95% | [3] |

| Storage Temperature | Refrigerator | [3] |

| Solubility | No data available | [2] |

| Melting Point | No data available | N/A |

| Boiling Point | No data available | [2] |

| Flash Point | No data available | [2] |

| InChI Key | CYCVVBJOXNIVMC-UHFFFAOYSA-N | [3] |

Spectroscopic Characterization

While experimentally obtained spectra for 3-(Benzyloxy)-2-chlorobenzaldehyde are not widely available in public databases, its spectroscopic features can be reliably predicted based on the analysis of its functional groups and structurally similar compounds.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.5-10.5 ppm), the aromatic protons on both the benzaldehyde and benzyl rings (in the range of 6.8-7.8 ppm), and the benzylic methylene protons as a singlet (around 5.0-5.5 ppm).

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will be distinguished by the carbonyl carbon of the aldehyde (in the downfield region of 185-195 ppm), aromatic carbons (110-160 ppm), and the benzylic carbon (around 70 ppm).

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to exhibit a strong absorption band for the C=O stretching of the conjugated aldehyde at approximately 1680-1705 cm⁻¹. Other significant peaks would include C-O stretching for the ether linkage and C-H stretching for the aromatic and aldehydic protons. The IR spectra of benzaldehyde and its derivatives are well-characterized by the participation of C=O and C-H groups in intra- and intermolecular interactions.[4]

Mass Spectrometry: In mass spectrometry, 3-(Benzyloxy)-2-chlorobenzaldehyde is expected to show a molecular ion peak [M]⁺ at m/z 246, with a characteristic [M+2]⁺ isotope peak for the chlorine atom.[1] Common fragmentation patterns would likely involve the loss of the benzyl group or the chlorine atom.

Synthesis and Purification: A Practical Workflow

The most logical and widely applicable synthetic route to 3-(Benzyloxy)-2-chlorobenzaldehyde is through the Williamson ether synthesis, starting from the commercially available 2-chloro-3-hydroxybenzaldehyde and benzyl bromide.

Synthetic Workflow Diagram

Caption: Synthetic pathway to 3-(Benzyloxy)-2-chlorobenzaldehyde.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 2-chloro-3-hydroxybenzaldehyde (Precursor)

While this precursor is commercially available, a common laboratory synthesis is the Reimer-Tiemann reaction of o-chlorophenol. A detailed procedure involves warming a solution of sodium hydroxide, adding o-chlorophenol, and then slowly introducing chloroform. The reaction mixture is heated for several hours, followed by acidification and steam distillation to isolate the product.[1]

Step 2: O-Benzylation via Williamson Ether Synthesis

This protocol is adapted from general procedures for the benzylation of phenols.[5]

-

Reaction Setup: To a solution of 2-chloro-3-hydroxybenzaldehyde (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).

-

Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 70°C and stir overnight.[5] Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification Protocol: Column Chromatography

The crude product can be purified by flash column chromatography on silica gel.

-

TLC Analysis: Determine a suitable eluent system using TLC, typically a mixture of hexanes and ethyl acetate.

-

Column Packing: Prepare a silica gel column using the chosen eluent.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-(Benzyloxy)-2-chlorobenzaldehyde. An aqueous wash with a mild base like sodium bicarbonate can be employed to remove any acidic impurities prior to chromatography.[6]

Chemical Reactivity and Synthetic Utility

The reactivity of 3-(Benzyloxy)-2-chlorobenzaldehyde is dictated by its three key functional groups, making it a valuable tool for constructing diverse molecular architectures.

Reactivity Profile Diagram

Caption: Key reaction pathways of 3-(Benzyloxy)-2-chlorobenzaldehyde.

Transformations of the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Nucleophilic Addition: The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the aldehyde carbon, making it susceptible to attack by various nucleophiles such as Grignard reagents and organolithium compounds to form secondary alcohols.[7]

-

Wittig Reaction: Reaction with phosphorus ylides provides a straightforward route to substituted alkenes.

-

Reductive Amination: This two-step process, involving the formation of an imine followed by reduction, is a powerful method for synthesizing substituted amines.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents.

Cleavage of the Benzyl Ether

The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions, most commonly through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst). This deprotection unmasks the phenol for further functionalization.[1]

Applications in Research and Drug Discovery

The structural motifs accessible from 3-(Benzyloxy)-2-chlorobenzaldehyde are prevalent in many biologically active compounds, making it a valuable starting material in medicinal chemistry.

Scaffold for Bioactive Molecules

Derivatives of benzyloxybenzaldehyde have shown promise in the development of novel therapeutic agents. For instance, various substituted benzyloxybenzaldehydes have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme implicated in cancer stem cell survival and chemoresistance.[5] While direct studies on 3-(Benzyloxy)-2-chlorobenzaldehyde in this context are not widely published, its structural similarity suggests it could serve as a scaffold for the design of new ALDH inhibitors.

Precursor for Heterocyclic Synthesis

The aldehyde group can be utilized in condensation reactions with various dinucleophiles to construct a wide array of heterocyclic systems, which are core structures in many pharmaceuticals.

Potential in Antimicrobial Drug Discovery

Chalcones, which can be synthesized from benzaldehyde derivatives, are a class of compounds known for their broad spectrum of biological activities, including antimicrobial properties. For example, chalcone derivatives synthesized from 3-benzyloxy-4-methoxybenzaldehyde have been evaluated for their antibacterial activity.[3] This suggests that 3-(Benzyloxy)-2-chlorobenzaldehyde could be a valuable precursor for the synthesis of novel chalcones with potential antimicrobial applications.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(Benzyloxy)-2-chlorobenzaldehyde.

-

Hazard Identification: It is classified as an irritant. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. It is recommended to store it in a refrigerator.[3]

Conclusion

3-(Benzyloxy)-2-chlorobenzaldehyde is a strategically designed synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a reactive aldehyde, a directing chloro substituent, and a cleavable benzyloxy group provides chemists with a versatile platform for the synthesis of complex and potentially bioactive molecules. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, intended to empower researchers in their pursuit of chemical innovation.

References

- Smolecule. (2023, August 15). Buy 3-(Benzyloxy)-2-chlorobenzaldehyde | 1234323-23-9.

- Benchchem.

- Guidechem. 3-(benzyloxy)-2-chlorobenzaldehyde (CAS No. 1234323-23-9) SDS.

- PubChem. 3-Chlorobenzaldehyde | C7H5ClO | CID 11477.

- PubChem. 3-Benzyloxybenzaldehyde | C14H12O2 | CID 74342.

- Benchchem. identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde.

- Insitu fabrication of ZIF-67 on titania coated magnetic nanoparticles: A new platform for the immobilization of Pd(II)

- Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry.

- Organic Syntheses Procedure. m-Hydroxybenzaldehyde.

- Aksjonova, K., Belyakov, S., Liepinsh, E., Boman, A., Lundstedt, T., Lek, P., & Trapencieris, P. (2012). Functionalization of 3-Chlorobenzaldehyde.

- PubChem. 2-(Benzyloxy)benzaldehyde | C14H12O2 | CID 344784.

- Organic Syntheses Procedure. m-CHLOROBENZALDEHYDE.

- PubChem. 3-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 519651.

- Al-Majdhoub, M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI.

- Organic Syntheses Procedure. 2,2'-DICHLORO-α,α'-EPOXYBIBENZYL.

- Benmekhbi, L., Mosbah, S., & Bencharif, L. (2015). Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde.

- Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-ene-1-one. (2025). Chemija, 36(2).

- Sigma-Aldrich. 3-(Benzyloxy)-2-chlorobenzaldehyde | 1234323-23-9.

-

Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[9][10]imidazo[2,1-b]thiazoles. PMC - NIH.

- PrepChem.com.

- Benchchem. Application Notes and Protocols: Synthesis of 2-(Benzyloxy)

- 3-Chloromethyl-2-hydroxybenzaldehyde. PMC - NIH.

- Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-44.

- Sigma-Aldrich. 2-Chloro-3-hydroxybenzaldehyde synthesis.

- Benmekhbi, L., Mosbah, S., & Bencharif, L. (2015). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Semantic Scholar.

- ChemicalBook. 3-Chlorobenzaldehyde(587-04-2)IR1.

- Universal Biologicals. 3-(Benzyloxy)-2-chlorobenzaldehyde.

- SpectraBase. 3-Benzyloxy-benzaldehyde - Optional[13C NMR] - Chemical Shifts.

- Sigma-Aldrich. 3-(Benzyloxy)-2-chlorobenzaldehyde | 1234323-23-9.

- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering.

- IR Spectra of benzaldehyde and its derivatives in different aggregate states. (2012).

- Benchchem. An In-depth Technical Guide to 4-(Hexyloxy)

- Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. (2018). PubMed.

- IR Spectra of benzaldehyde and its derivatives in different aggregate states. (2012).

- Benchchem. A Comparative Guide to the Reactivity of 2-(Benzyloxy)-4-fluorobenzaldehyde and 2,4-difluorobenzaldehyde.

- Al-Majdhoub, M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI.

- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering - Universal Wiser Publisher.

Sources

- 1. Buy 3-(Benzyloxy)-2-chlorobenzaldehyde | 1234323-23-9 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. 3-(Benzyloxy)-2-chlorobenzaldehyde | 1234323-23-9 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]

- 6. 3-Chlorobenzaldehyde(587-04-2) 1H NMR [m.chemicalbook.com]

- 7. ojs.wiserpub.com [ojs.wiserpub.com]

- 8. 2-Chlorobenzaldehyde (89-98-5) 1H NMR spectrum [chemicalbook.com]

- 9. US10034879B2 - Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Structural Analysis and Characterization of 3-(Benzyloxy)-2-chlorobenzaldehyde

Introduction

3-(Benzyloxy)-2-chlorobenzaldehyde, a polysubstituted aromatic aldehyde with the molecular formula C₁₄H₁₁ClO₂, is a compound of significant interest in the realms of medicinal chemistry and organic synthesis. Its structural framework, featuring a chlorinated and benzyloxylated phenyl ring appended to a reactive aldehyde functional group, renders it a valuable intermediate for the synthesis of complex molecular architectures, including novel therapeutic agents and agrochemicals. The precise arrangement of these substituents dictates the molecule's reactivity, steric profile, and ultimately its utility in drug design and materials science.

This technical guide provides a comprehensive overview of the analytical methodologies employed for the definitive structural elucidation and characterization of 3-(Benzyloxy)-2-chlorobenzaldehyde. We will delve into the theoretical underpinnings and practical applications of key spectroscopic and crystallographic techniques, offering field-proven insights into experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the analytical workflow for characterizing novel substituted benzaldehydes.

Molecular Structure and Physicochemical Properties

3-(Benzyloxy)-2-chlorobenzaldehyde possesses a molecular weight of approximately 246.69 g/mol . The molecule's core is a benzene ring substituted at the 1, 2, and 3 positions with an aldehyde, a chlorine atom, and a benzyloxy group, respectively. The interplay of the electron-withdrawing nature of the chloro and aldehyde groups with the electron-donating, albeit sterically bulky, benzyloxy group creates a unique electronic and steric environment that influences its chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁ClO₂ | [1] |

| Molecular Weight | 246.69 g/mol | [1] |

| CAS Number | 1234323-23-9 | [2] |

| Physical Form | Solid | [2] |

Synthesis Pathway

The synthesis of 3-(Benzyloxy)-2-chlorobenzaldehyde typically involves a multi-step process, often starting from a readily available substituted phenol. A common synthetic strategy is the Williamson ether synthesis, where a hydroxyl group is converted to a benzyloxy ether.

A plausible and efficient synthesis route commences with the ortho-formylation of a suitable chlorophenol, followed by benzylation. For instance, a procedure analogous to the synthesis of 2-(allyloxy)-3-bromobenzaldehyde can be envisioned.[3] This would involve the initial formylation of 2-chlorophenol to yield 2-chloro-3-hydroxybenzaldehyde, followed by a Williamson ether synthesis with benzyl bromide in the presence of a weak base like potassium carbonate to afford the final product. The choice of a relatively weak base is crucial to prevent side reactions involving the aldehyde functionality.

Caption: Generalized synthesis workflow for 3-(Benzyloxy)-2-chlorobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-(Benzyloxy)-2-chlorobenzaldehyde is expected to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons of both phenyl rings, and the methylene protons of the benzyl group.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.3 | s | 1H | -CHO | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |

| ~7.9 | d | 1H | Ar-H | Aromatic proton ortho to the aldehyde group, deshielded by its electron-withdrawing effect. |

| ~7.5-7.3 | m | 7H | Ar-H | Overlapping signals from the remaining protons on the chlorinated benzene ring and the five protons of the benzyl group's phenyl ring. |

| ~5.2 | s | 2H | -OCH₂- | Methylene protons of the benzyloxy group, appearing as a singlet due to the absence of adjacent protons. |

Note: Predicted chemical shifts are based on the analysis of structurally related analogs and general principles of NMR spectroscopy.[4][5]

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(Benzyloxy)-2-chlorobenzaldehyde in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (adjust for optimal signal-to-noise ratio).

-

Relaxation delay: 1-2 seconds.

-

Pulse width: 90°.

-

Spectral width: 0-12 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190 | C=O | The aldehyde carbonyl carbon is characteristically found in the downfield region of the spectrum. |

| ~160 | C-O (aromatic) | The aromatic carbon directly attached to the benzyloxy group. |

| ~138-120 | Aromatic C | Signals corresponding to the remaining carbon atoms of the two aromatic rings. |

| ~71 | -OCH₂- | The methylene carbon of the benzyloxy group. |

Note: Predicted chemical shifts are based on data from analogous compounds such as 3-benzyloxybenzaldehyde.[6]

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Pulse sequence: Proton-decoupled.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Expected Mass Spectrum:

For 3-(Benzyloxy)-2-chlorobenzaldehyde, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks.

Postulated Fragmentation Pathway:

The fragmentation of aromatic aldehydes is well-documented.[7][8] Common fragmentation pathways for 3-(Benzyloxy)-2-chlorobenzaldehyde are expected to include:

-

Loss of a hydrogen radical (-H•): Leading to a stable [M-1]⁺ ion.

-

Loss of the formyl group (-CHO•): Resulting in an [M-29]⁺ ion.

-

Cleavage of the benzylic C-O bond: Generating a tropylium ion ([C₇H₇]⁺) at m/z 91, which is often the base peak.

-

Loss of the benzyl group: Leading to a [M-91]⁺ fragment.

Caption: Postulated mass spectrometry fragmentation of 3-(Benzyloxy)-2-chlorobenzaldehyde.

Experimental Protocol for MS:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a coupled gas or liquid chromatograph.

-

Ionization: Utilize electron ionization (EI) for fragmentation analysis or a softer ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Scan a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions to deduce the fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3060-3030 | C-H stretch | Aromatic |

| ~2850 and ~2750 | C-H stretch | Aldehyde (Fermi resonance doublet) |

| ~1700 | C=O stretch | Aldehyde |

| ~1600-1450 | C=C stretch | Aromatic |

| ~1250 | C-O stretch | Aryl ether |

| ~750 | C-Cl stretch | Chloroalkane |

Note: The exact positions of the peaks can be influenced by the electronic effects of the substituents.[9][10]

Experimental Protocol for FTIR:

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[11][12]

Expected Structural Features:

The crystal packing of 3-(Benzyloxy)-2-chlorobenzaldehyde will be influenced by a combination of van der Waals forces and potential weak intermolecular interactions such as C-H···O and C-H···π interactions. The presence of the bulky benzyloxy group and the chlorine atom will significantly impact the molecular conformation and the overall crystal lattice. It is anticipated that the aldehyde group and the benzene ring will be nearly coplanar to maximize conjugation, with the benzyloxy group likely adopting a conformation that minimizes steric hindrance.

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of suitable size and quality by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the collected data to solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².

-

Data Analysis: Analyze the refined structure to determine bond lengths, bond angles, torsional angles, and intermolecular interactions.

Caption: Integrated workflow for the characterization of 3-(Benzyloxy)-2-chlorobenzaldehyde.

Conclusion

The comprehensive structural analysis of 3-(Benzyloxy)-2-chlorobenzaldehyde requires a multi-technique approach, with each method providing a unique and complementary piece of the structural puzzle. NMR spectroscopy serves as the primary tool for elucidating the molecular framework in solution, while mass spectrometry confirms the molecular weight and provides valuable fragmentation data. IR spectroscopy offers a rapid means of identifying key functional groups. For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard. By judiciously applying these analytical techniques and carefully interpreting the resulting data, researchers can achieve a complete and confident characterization of this important synthetic intermediate.

References

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. [Link]

-

ResearchGate. (PDF) Crystal Structure and Conformation Study of 4-Chlorobenzaldehyde Thiosemicarbazone Derivative. [Link]

-

Journal of Saudi Chemical Society. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]

-

ResearchGate. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

-

ATB & Repository. 2-Chlorobenzaldehyde. [Link]

-

ResearchGate. (PDF) Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides. [Link]

-

PubChem. 3-Chlorobenzaldehyde. [Link]

-

Journal of the American Society for Mass Spectrometry. Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. [Link]

-

National Institutes of Health. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. [Link]

-

Organic Syntheses. m-CHLOROBENZALDEHYDE. [Link]

-

ResearchGate. FT-IR Spectrum of Benzaldehyde. [Link]

-

Scribd. Fragmentation of BENZALDEHYDE (Maina). [Link]

-

National Institutes of Health. Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. [Link]

-

Organic Syntheses. p-CHLOROBENZALDEHYDE. [Link]

-

Organic Syntheses. 2,2'-DICHLORO-α,α'-EPOXYBIBENZYL. [Link]

-

PubChem. 2-Chlorobenzaldehyde. [Link]

-

Wikipedia. 2-Chlorobenzaldehyde. [Link]

-

SpectraBase. 3-Benzyloxy-benzaldehyde. [Link]

-

SpectraBase. 3-Benzyloxy-benzaldehyde - Optional[13C NMR] - Chemical Shifts. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

NIST. Benzaldehyde, 2-chloro-. [Link]

-

ResearchGate. Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. [Link]

-

ResearchGate. FTIR spectrum of benzaldehyde. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Chlorobenzaldehyde(587-04-2) 1H NMR spectrum [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. researchgate.net [researchgate.net]

3-(Benzyloxy)-2-chlorobenzaldehyde reactivity profile and functional groups

An In-depth Technical Guide: 3-(Benzyloxy)-2-chlorobenzaldehyde: A Comprehensive Profile of Reactivity and Synthetic Utility

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Benzyloxy)-2-chlorobenzaldehyde (CAS No. 1234323-23-9) is a highly functionalized aromatic aldehyde that serves as a versatile intermediate in modern organic synthesis.[1] Its unique molecular architecture, featuring an electrophilic aldehyde, an electron-withdrawing ortho-chloro substituent, and a cleavable meta-benzyloxy group, provides a powerful platform for constructing complex molecular frameworks. This guide offers an in-depth analysis of its functional groups, explores the electronic factors governing its reactivity, details key chemical transformations with validated protocols, and discusses its applications in pharmaceutical and agrochemical research.[1]

Molecular Profile and Physicochemical Properties

Structure and Functional Group Analysis

3-(Benzyloxy)-2-chlorobenzaldehyde, with the molecular formula C₁₄H₁₁ClO₂, is characterized by three key functional groups that dictate its chemical behavior.[1][2]

-

Aldehyde (-CHO): As the primary site of reactivity, the aldehyde group readily undergoes nucleophilic addition, oxidation, and reduction, making it a cornerstone for molecular elaboration.[3]

-

Ortho-Chloro Group (-Cl): This halogen atom exerts a strong electron-withdrawing inductive effect, which significantly increases the electrophilicity of the adjacent carbonyl carbon, enhancing its reactivity toward nucleophiles.[4][5]

-

Meta-Benzyloxy Group (-OCH₂Ph): This group serves a dual role. Electronically, it acts as a resonance-donating group, modulating the reactivity of the aromatic ring. Synthetically, it functions as a robust protecting group for a phenol, which can be selectively cleaved under specific conditions to unmask a hydroxyl group for further functionalization.[1]

The interplay of these groups creates a nuanced electronic environment that chemists can exploit for precise synthetic control.

Physicochemical Properties

The compound is typically a solid at room temperature and should be stored in a refrigerator to ensure stability.

| Property | Value | Source |

| CAS Number | 1234323-23-9 | [1] |

| Molecular Formula | C₁₄H₁₁ClO₂ | [1][2] |

| Molecular Weight | 246.69 g/mol | [1][2] |

| Physical Form | Solid | |

| Purity | ≥95% | |

| InChI Key | CYCVVBJOXNIVMC-UHFFFAOYSA-N | [1] |

| Storage | Refrigerator |

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation.

| Technique | Characteristic Signal | Interpretation |

| ¹H NMR | Singlet, 9.5 - 10.0 ppm | The aldehyde proton, significantly deshielded by the carbonyl group and aromatic ring.[1] |

| ¹³C NMR | 190 - 195 ppm | The carbonyl carbon, characteristic of aromatic aldehydes.[1] |

| IR Spectroscopy | Strong absorption, 1705-1710 cm⁻¹ | The C=O stretching vibration, with the frequency lowered by conjugation to the aromatic system.[1] |

The Electronic Landscape and Reactivity Nexus

The reactivity of 3-(benzyloxy)-2-chlorobenzaldehyde is not merely the sum of its parts; it is a product of the electronic synergy between its substituents. The ortho-chloro group and the meta-benzyloxy group exert opposing electronic effects on the core benzaldehyde structure.

-

Activation of the Aldehyde: The primary electronic influence on the aldehyde is the powerful inductive electron withdrawal (-I effect) from the ortho-chloro substituent. This effect depletes electron density at the carbonyl carbon, making it a more potent electrophile and accelerating the rate of nucleophilic addition reactions compared to unsubstituted benzaldehyde.[5][6]

-

Modulation of the Aromatic Ring: The benzyloxy group donates electron density into the aromatic ring via resonance (+R effect), while the chloro and aldehyde groups withdraw density. This complex substitution pattern makes the outcomes of electrophilic aromatic substitution reactions highly dependent on the specific reagents and conditions employed.

Caption: Electronic influences on the core structure.

Core Reactivity of the Aldehyde Moiety

The aldehyde functional group is the molecule's primary hub for synthetic transformations. Its enhanced electrophilicity allows it to participate cleanly in a wide range of reactions.

Oxidation to 3-(Benzyloxy)-2-chlorobenzoic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, a valuable intermediate for amide couplings and other transformations. Strong oxidizing agents are typically employed.

Expert Insight: While many oxidizing agents can effect this transformation, potassium permanganate (KMnO₄) is often chosen for its reliability and high yield with aromatic aldehydes. The reaction must be carefully monitored to prevent over-oxidation or side reactions, particularly if the benzyloxy group is sensitive to the chosen oxidant.

Protocol: Oxidation with Potassium Permanganate

-

Dissolution: Dissolve 1.0 equivalent of 3-(benzyloxy)-2-chlorobenzaldehyde in a suitable solvent mixture, such as acetone/water.

-

Cooling: Cool the solution to 0-5 °C in an ice bath to control the initial exotherm.

-

Addition of Oxidant: Slowly add a solution of potassium permanganate (approx. 1.1 equivalents) in water, maintaining the temperature below 10 °C.

-

Reaction: Stir the mixture at room temperature until a brown precipitate of manganese dioxide (MnO₂) confirms the reaction is complete (typically monitored by TLC).

-

Quenching: Quench the reaction by adding a saturated solution of sodium bisulfite until the purple and brown colors disappear, leaving a clear solution.

-

Acidification & Extraction: Acidify the aqueous solution with HCl to precipitate the carboxylic acid. Extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(benzyloxy)-2-chlorobenzoic acid, which can be purified by recrystallization.

Reduction to [3-(Benzyloxy)-2-chlorophenyl]methanol

Reduction of the aldehyde yields the corresponding primary alcohol, a precursor for esters, ethers, and halides.

Expert Insight: Sodium borohydride (NaBH₄) is the reagent of choice for this reduction.[7] It is highly selective for aldehydes and ketones, leaving the aromatic ring, chloro group, and benzyloxy ether untouched. The reaction is typically fast, clean, and high-yielding.[7]

Protocol: Reduction with Sodium Borohydride

-

Dissolution: Dissolve 1.0 equivalent of 3-(benzyloxy)-2-chlorobenzaldehyde in methanol or ethanol in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath.[7]

-

Addition of Reductant: Add sodium borohydride (approx. 1.5 equivalents) portion-wise, controlling any effervescence.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours until the starting material is consumed (monitored by TLC).[7]

-

Workup: Carefully add water to quench the excess NaBH₄. Remove the bulk of the organic solvent via rotary evaporation.

-

Extraction: Extract the aqueous residue with ethyl acetate (3x).[7]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the target alcohol.

Carbon-Carbon Bond Forming Reactions: The Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes. The enhanced electrophilicity of 3-(benzyloxy)-2-chlorobenzaldehyde makes it an excellent substrate for this transformation, reacting efficiently with phosphorus ylides.[6] Electron-withdrawing groups on the benzaldehyde ring are known to accelerate the reaction rate.[6]

Protocol: General Wittig Olefination

-

Ylide Generation: Suspend (triphenyl)phosphonium salt (1.1 equivalents) in dry THF under an inert atmosphere (N₂ or Ar). Cool to -78 °C or 0 °C, depending on the base.

-

Deprotonation: Add a strong base, such as n-butyllithium or potassium tert-butoxide, dropwise until the characteristic color of the ylide (often orange, red, or yellow) persists.

-

Aldehyde Addition: Dissolve 3-(benzyloxy)-2-chlorobenzaldehyde (1.0 equivalent) in dry THF and add it dropwise to the ylide solution at the same low temperature.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Quenching & Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with diethyl ether or ethyl acetate.

-

Purification: The major byproduct is triphenylphosphine oxide, which can often be removed by crystallization or column chromatography on silica gel to isolate the desired alkene product.

Caption: Key synthetic transformations of the title compound.

Synthetic Utility of Ancillary Functional Groups

Deprotection of the Benzyloxy Group

A key feature of this molecule is the benzyloxy group's ability to serve as a protecting group for a phenol. Its removal is a critical step in many synthetic pathways, unmasking a reactive hydroxyl group.

Expert Insight: Catalytic hydrogenolysis is the most common and efficient method for benzyl ether cleavage. The reaction proceeds under mild conditions with high selectivity, using hydrogen gas and a palladium on carbon (Pd/C) catalyst. The process is clean, with toluene and the deprotected product being the only components.

Protocol: Catalytic Hydrogenolysis

-

Setup: To a solution of 3-(benzyloxy)-2-chlorobenzaldehyde (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate), add 10% palladium on carbon (5-10 mol% Pd).

-

Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Maintain a positive pressure of hydrogen (from a balloon or a hydrogenation apparatus) and stir the suspension vigorously.

-

Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

-

Filtration: Once complete, carefully purge the vessel with an inert gas (N₂ or Ar) to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.

-

Isolation: Rinse the filter pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product, 2-chloro-3-hydroxybenzaldehyde.

Applications in Synthetic Chemistry

The unique combination of a reactive aldehyde, a site for deprotection, and an aryl chloride makes 3-(benzyloxy)-2-chlorobenzaldehyde a valuable building block.[1]

-

Pharmaceutical Synthesis: It serves as a precursor for synthesizing complex scaffolds where the aldehyde is transformed into another group, and the phenolic hydroxyl is revealed late-stage for further modification or to act as a key pharmacophore.[1]

-

Agrochemicals: Similar to pharmaceuticals, its derivatives are explored in the development of new pesticides and herbicides.[1]

-

Materials Science: The aldehyde functionality can be used to incorporate the molecule into larger polymer structures, potentially imparting specific properties.[4]

Safety and Handling

While a full Safety Data Sheet (SDS) should always be consulted, general hazards are known for similar compounds.

-

Hazards: Assumed to be an irritant to the skin, eyes, and upper respiratory tract.[8] The compound is classified with GHS07 pictogram, indicating it can be harmful if swallowed, cause skin/eye irritation, or cause respiratory irritation.

-

Precautions: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[8]

References

- A Comparative Guide to the Reactivity of Substituted Benzaldehydes - Benchchem. (n.d.).

- Comparative Reactivity Analysis of 2-[3-(Benzyloxy)phenyl]benzaldehyde and Other Benzaldehyde Derivatives - Benchchem. (n.d.).

- 3-(Benzyloxy)-2-chlorobenzaldehyde | 1234323-23-9 - Smolecule. (2023).

- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024).

- 2-CHLOROBENZALDEHYDE - CAMEO Chemicals - NOAA. (n.d.).

- CAS 89-98-5: 2-Chlorobenzaldehyde | CymitQuimica. (n.d.).

- Exploring the Synthesis and Applications of Benzaldehyde Derivatives. (n.d.).

- What are the ring - opening reactions of benzaldehyde derivatives? - Blog - SHINY. (2025).

- A Comparative Guide to the Reactivity of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde - Benchchem. (n.d.).

- (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde - ResearchGate. (2024).

- 3-(benzyloxy)-2-chlorobenzaldehyde (CAS No. 1234323-23-9) SDS - Guidechem. (n.d.).

- 3-(Benzyloxy)-2-chlorobenzaldehyde | 1234323-23-9 - Sigma-Aldrich. (n.d.).

- What are the applications and storage methods of 3-Chlorobenzaldehyde? - Guidechem. (n.d.).

Sources

- 1. Buy 3-(Benzyloxy)-2-chlorobenzaldehyde | 1234323-23-9 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. ojs.wiserpub.com [ojs.wiserpub.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. 2-CHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)-2-chlorobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 3-(Benzyloxy)-2-chlorobenzaldehyde, a key intermediate in the development of novel pharmaceuticals and agrochemicals. We delve into two primary, strategically distinct routes: the initial formylation of a substituted phenol followed by etherification, and the benzylation of a phenol followed by a directed formylation. This document offers field-proven insights into the causality behind experimental choices, detailed step-by-step protocols for core reactions, and a comparative analysis of the discussed pathways. The guide is intended for researchers, chemists, and professionals in drug development who require a robust understanding of the synthesis of this versatile building block.

Introduction and Strategic Overview

3-(Benzyloxy)-2-chlorobenzaldehyde is a valuable bifunctional molecule featuring a reactive aldehyde, a sterically directing chlorine atom, and a versatile benzyl ether protecting group. This specific arrangement of functional groups makes it an attractive precursor for constructing complex molecular architectures. The benzyloxy group, in particular, offers stability across a range of reaction conditions while allowing for selective deprotection to reveal a phenolic hydroxyl group for further functionalization.

The primary challenge in synthesizing this molecule lies in achieving the desired 1,2,3-trisubstitution pattern with high regioselectivity. The synthetic strategies must carefully navigate the directing effects of the substituents on the aromatic ring during the key formylation step. This guide will explore the two most logical and field-validated approaches to its synthesis.

Retrosynthetic Analysis

A retrosynthetic approach reveals two primary disconnections for 3-(Benzyloxy)-2-chlorobenzaldehyde (I). The first disconnection is at the ether linkage, leading to 2-chloro-3-hydroxybenzaldehyde (II) and a benzyl halide. The second disconnection targets the carbon-carbon bond of the aldehyde, suggesting a formylation of 1-(benzyloxy)-2-chlorobenzene (III). These two pathways form the core of our investigation.

Caption: Retrosynthetic analysis of 3-(Benzyloxy)-2-chlorobenzaldehyde.

Pathway A: Formylation Followed by Benzylation

This synthetic route commences with the introduction of the aldehyde group onto a readily available precursor, 2-chlorophenol, followed by the protection of the newly introduced hydroxyl group via benzylation. While conceptually straightforward, the initial formylation step presents significant regiochemical challenges.

Step 1: Formylation of 2-Chlorophenol

The synthesis of the key intermediate, 2-chloro-3-hydroxybenzaldehyde, from 2-chlorophenol is the most critical step in this pathway. The hydroxyl group is a powerful ortho, para-director, while the chlorine atom is a deactivating ortho, para-director.[1][2] The desired product requires formylation ortho to the hydroxyl group and meta to the chlorine. Several classical formylation methods can be employed, with the Reimer-Tiemann reaction being the most documented for this specific transformation.

Mechanism Insight: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction utilizes chloroform and a strong base (e.g., NaOH) to generate the highly electrophilic dichlorocarbene (:CCl₂) in situ.[3][4] The phenoxide, formed by the deprotonation of 2-chlorophenol, acts as the nucleophile. The electron-rich phenoxide ring attacks the dichlorocarbene, favoring the ortho position due to stabilization from the hydroxyl group.[5] Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde.

A significant challenge is the formation of isomeric side products, particularly 2-chloro-5-hydroxybenzaldehyde, where formylation occurs para to the hydroxyl group.[6] This necessitates careful control of reaction conditions and rigorous purification.

Experimental Protocol: Reimer-Tiemann Formylation of 2-Chlorophenol [7]

-

1. Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, a solution of sodium hydroxide (6.65 mol) in water (1000 mL) is warmed to 60°C.

-

2. Substrate Addition: o-Chlorophenol (0.98 mol) is added to the warm caustic solution.

-

3. Reagent Addition: Chloroform (2.20 mol) is added slowly over one hour while maintaining the temperature at 60°C.

-

4. Reaction: The mixture is stirred at 60°C for an additional two hours, then the temperature is raised to 80°C for sixteen hours.

-

5. Work-up: Excess chloroform is removed by distillation. The reaction mixture is acidified with 6 N sulfuric acid and then steam distilled.

-

6. Extraction & Purification: The distillate is extracted with ether. The combined organic layers are dried over MgSO₄ and concentrated. The resulting oil, a mixture of isomers, is treated with hexane to precipitate the unwanted 3-chloro-4-hydroxybenzaldehyde isomer. The desired 2-chloro-3-hydroxybenzaldehyde is isolated from the filtrate. Note: The reported yield for this specific procedure is low (around 5-8%), highlighting the primary drawback of this pathway.[7]

Step 2: Benzylation of 2-Chloro-3-hydroxybenzaldehyde

This step involves a standard Williamson ether synthesis, a robust and high-yielding reaction.[8][9] The phenolic proton of 2-chloro-3-hydroxybenzaldehyde is deprotonated with a moderate base to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with benzyl bromide.[10]

Mechanism Insight: Williamson Ether Synthesis

The reaction proceeds via a classic SN2 mechanism.[8] The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the reaction by solvating the cation of the base without hydrogen bonding to the nucleophilic phenoxide. A base such as potassium carbonate (K₂CO₃) is often sufficient for deprotonating phenols, which are significantly more acidic than aliphatic alcohols.[11]

Experimental Protocol: Benzylation of a Phenol [12][13]

-

1. Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the phenolic substrate (1.0 equiv), anhydrous potassium carbonate (1.5 equiv), and anhydrous DMF (5-10 mL/mmol).

-

2. Reagent Addition: Add benzyl bromide (1.2 equiv) to the mixture. For reactions sensitive to temperature, this can be done at 0°C.

-

3. Reaction: Heat the reaction mixture to 80°C and stir for 4-12 hours, monitoring completion by TLC.

-

4. Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).

-

5. Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final product, 3-(Benzyloxy)-2-chlorobenzaldehyde.

Caption: Workflow for Pathway A: Formylation followed by Benzylation.

Pathway B: Benzylation Followed by Formylation

This alternative strategy reverses the order of operations. It begins with the protection of 2-chlorophenol as its benzyl ether, followed by the introduction of the formyl group. This approach leverages the powerful directing effect of the benzyloxy group to achieve high regioselectivity in the formylation step.

Step 1: Synthesis of 1-(Benzyloxy)-2-chlorobenzene

This reaction is a straightforward Williamson ether synthesis, identical in principle and practice to the one described in Pathway A (Section 2.2). 2-Chlorophenol is deprotonated and reacted with benzyl bromide to afford the benzyl ether in high yield.

Step 2: Formylation of 1-(Benzyloxy)-2-chlorobenzene

With the hydroxyl group protected, the formylation is now directed by two competing groups: the strongly activating, ortho, para-directing benzyloxy group (-OBn) and the weakly deactivating, ortho, para-directing chloro group (-Cl).[14][15] The powerful activating nature of the ether group overwhelmingly directs the electrophile to its ortho and para positions. The desired 3-position is ortho to the benzyloxy group, making this a highly favored outcome. The Vilsmeier-Haack reaction is an effective method for this transformation.

Mechanism Insight: The Vilsmeier-Haack Reaction

This reaction employs a "Vilsmeier reagent," a substituted chloroiminium ion, which is generated in situ from a formamide (like DMF) and phosphorus oxychloride (POCl₃).[16][17] This iminium ion is a weak electrophile that reacts readily with electron-rich aromatic rings like 1-(benzyloxy)-2-chlorobenzene.[18] The aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate during aqueous work-up yields the final aldehyde.[19][20]

Experimental Protocol: Vilsmeier-Haack Formylation [16]

-

1. Vilsmeier Reagent Formation (Pre-formation or in situ): In a flask, phosphorus oxychloride (POCl₃, 1.2 equiv) is added to anhydrous DMF (used as both reagent and solvent) at 0°C. The mixture is stirred to form the Vilsmeier reagent.

-

2. Substrate Addition: 1-(Benzyloxy)-2-chlorobenzene (1.0 equiv) is added to the prepared reagent at 0°C.

-

3. Reaction: The reaction mixture is allowed to warm to room temperature and then heated (e.g., 60-80°C) for several hours until TLC indicates the consumption of the starting material.

-

4. Work-up: The reaction is cooled to 0°C and carefully quenched by the slow addition of an aqueous sodium acetate or sodium bicarbonate solution.

-

5. Extraction & Purification: The mixture is extracted with an organic solvent (e.g., ethyl acetate or Et₂O). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by silica gel column chromatography to afford 3-(Benzyloxy)-2-chlorobenzaldehyde.

Alternative High-Regioselectivity Method: Directed Ortho-Metalation (DoM)

For substrates where other methods may fail or give poor selectivity, DoM offers a powerful alternative. The oxygen of the benzyloxy group can act as a directed metalation group (DMG), coordinating to a strong organolithium base (e.g., n-BuLi or s-BuLi) and directing deprotonation specifically to the adjacent ortho position.[21][22] The resulting aryllithium species can then be quenched with an electrophilic formylating agent, such as DMF, to install the aldehyde group with near-perfect regioselectivity.[22]

Caption: Workflow for Pathway B: Benzylation followed by Formylation.

Comparative Analysis of Synthetic Pathways

The choice between Pathway A and Pathway B depends on several factors, including yield, scalability, and purification challenges.

| Feature | Pathway A (Formylation First) | Pathway B (Benzylation First) |

| Starting Material | 2-Chlorophenol | 2-Chlorophenol |

| Key Challenge | Poor regioselectivity in Reimer-Tiemann formylation. | Potentially harsh conditions of Vilsmeier-Haack reaction. |

| Purification | Difficult separation of structural isomers after formylation. | Standard chromatographic purification. |

| Overall Yield | Generally low due to poor yield in the formylation step. | Generally higher due to high-yielding steps. |

| Predictability | Low; isomer ratios can be sensitive to reaction conditions. | High; formylation is strongly directed by the -OBn group. |

| Recommendation | Less favorable due to low yield and difficult purification. | Preferred route for its superior regiocontrol and higher overall yield. |

Conclusion

While several theoretical routes to 3-(Benzyloxy)-2-chlorobenzaldehyde exist, a practical assessment highlights two core strategies. Pathway A, involving the formylation of 2-chlorophenol followed by benzylation, suffers from poor regioselectivity and low yields in the critical formylation step, making it less desirable for efficient synthesis.

In contrast, Pathway B , which begins with the benzylation of 2-chlorophenol to form 1-(benzyloxy)-2-chlorobenzene followed by a directed formylation, is the superior and recommended approach. The powerful ortho-directing and activating nature of the benzyloxy group ensures high regioselectivity in the subsequent Vilsmeier-Haack formylation or directed ortho-metalation, leading to cleaner reactions, simpler purification, and significantly higher overall yields. This pathway represents a more robust, scalable, and predictable method for accessing this important synthetic intermediate.

References

- Taylor, H. S., & Glover, A. (n.d.). Benzylation of Phenol. Industrial & Engineering Chemistry.

-

Chemistry LibreTexts. (2024). 2.3: Preparation of the Benzoate of Phenol. [Link]

-

PrepChem. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. [Link]

-

Organic Chemistry Portal. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

NROChemistry. (2021). Vilsmeier-Haack Reaction. YouTube. [Link]

-

J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

ChemEurope.com. (n.d.). Vilsmeier-Haack reaction. [Link]

-

PrepChem. (n.d.). Synthesis of 2-Chloro-3-hydroxy benzoic acid. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

-

University of Illinois Chicago. (n.d.). Substituent Effects in Electrophilic Aromatic Substitution. [Link]

-

PSIBERG. (2023). Reimer-Tiemann Reaction: Ortho-Formylation of Phenols. [Link]

-

Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. [Link]

-

Chemistry LibreTexts. (2019). 15.03.1: Theory of Directing effects. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. [Link]

-

Chem Help ASAP. (2019). in the chemical literature: Williamson ether synthesis. YouTube. [Link]

-

Allen Career Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

-

Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]

-

NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. [Link]

-

Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. [Link]

-

University of Rochester. (n.d.). Directed (ortho) Metallation. [Link]

-

Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents. [Link]

-

ResearchGate. (2020). α-Lithiobenzyloxy as a Directed Metalation Group in ortho-Lithiation Reactions. [Link]

-

SciSpace. (2020). (Open Access) α-Lithiobenzyloxy as a Directed Metalation Group in ortho-Lithiation Reactions. [Link]

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 5. psiberg.com [psiberg.com]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 15. people.wou.edu [people.wou.edu]

- 16. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 17. Vilsmeier-Haack reaction [chemeurope.com]

- 18. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 19. m.youtube.com [m.youtube.com]

- 20. jk-sci.com [jk-sci.com]

- 21. uwindsor.ca [uwindsor.ca]

- 22. Thieme E-Books & E-Journals [thieme-connect.de]

Introduction: The Strategic Importance of 3-(Benzyloxy)-2-chlorobenzaldehyde

An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)-2-chlorobenzaldehyde

3-(Benzyloxy)-2-chlorobenzaldehyde is a substituted aromatic aldehyde with the molecular formula C₁₄H₁₁ClO₂ and a molecular weight of approximately 246.69 g/mol .[1][2] Its structure, featuring a chlorinated benzene ring, an aldehyde functional group, and a benzyloxy substituent, makes it a highly valuable intermediate in organic synthesis. The unique combination and positioning of these functional groups provide multiple reaction sites for building more complex molecules.[1] Consequently, this compound serves as a crucial precursor in the development of various pharmaceuticals and agrochemicals.[1] Its derivatives are actively explored in medicinal chemistry for creating novel therapeutic agents, including potential antimicrobial compounds.[1]

This guide provides a comprehensive review of the key synthetic strategies for preparing 3-(Benzyloxy)-2-chlorobenzaldehyde, with a primary focus on the most prevalent and reliable methodology: the Williamson ether synthesis. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, discuss common challenges, and outline robust purification and characterization techniques.

Primary Synthetic Route: The Williamson Ether Synthesis

The most direct and widely employed method for preparing 3-(Benzyloxy)-2-chlorobenzaldehyde is the Williamson ether synthesis.[3][4] This classic Sₙ2 reaction provides an efficient means of forming the ether linkage by coupling the appropriate phenol with a benzyl halide.[3][5] The synthesis begins with 2-chloro-3-hydroxybenzaldehyde, which is deprotonated to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of a benzyl halide, displacing the halide and forming the desired benzyloxy ether.[3][6]

Reaction Mechanism and Rationale